molecular formula C14H17N3O3 B15244974 ethyl 4-[(2Z)-2-(2-oxopiperidin-3-ylidene)hydrazinyl]benzoate

ethyl 4-[(2Z)-2-(2-oxopiperidin-3-ylidene)hydrazinyl]benzoate

Cat. No.: B15244974
M. Wt: 275.30 g/mol
InChI Key: ZUVLAVZPGGMZMR-ATVHPVEESA-N
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Description

Ethyl 4-[(2Z)-2-(2-oxopiperidin-3-ylidene)hydrazinyl]benzoate is a hydrazone derivative characterized by a benzoate ester core linked to a 2-oxopiperidin-3-ylidene hydrazinyl moiety. The (2Z) stereochemistry indicates a specific spatial arrangement of the hydrazine group, which influences molecular interactions and stability.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

ethyl 4-[(2Z)-2-(2-oxopiperidin-3-ylidene)hydrazinyl]benzoate

InChI

InChI=1S/C14H17N3O3/c1-2-20-14(19)10-5-7-11(8-6-10)16-17-12-4-3-9-15-13(12)18/h5-8,16H,2-4,9H2,1H3,(H,15,18)/b17-12-

InChI Key

ZUVLAVZPGGMZMR-ATVHPVEESA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/N=C\2/CCCNC2=O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NN=C2CCCNC2=O

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 4-[(2Z)-2-(2-oxopiperidin-3-ylidene)hydrazinyl]benzoate involves several steps. The initial step typically includes the formation of the piperidine ring, followed by the introduction of the hydrazinyl group. The final step involves the esterification of the benzoate group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Ethyl 4-[(2Z)-2-(2-oxopiperidin-3-ylidene)hydrazinyl]benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antihypertensive properties. In medicine, it is being investigated for its potential use in the treatment of various diseases. In industry, it is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ethyl 4-[(2Z)-2-(2-oxopiperidin-3-ylidene)hydrazinyl]benzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors in the body, which leads to a series of biochemical reactions that ultimately result in the desired therapeutic effects.

Comparison with Similar Compounds

Thiazolidinone vs. Piperidinone Derivatives

  • Ethyl 4-{4-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamido}benzoate (): Structural Feature: Replaces the piperidinone ring with a thiazolidinone core. Biological Activity: Thiazolidinone derivatives exhibit antimicrobial and anti-inflammatory properties, attributed to their ability to modulate redox pathways .

Pyrazole-Thiazole Hybrids

  • Methyl 4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate (): Structural Feature: Integrates pyrazole and thiazole rings instead of piperidinone. Impact: The extended π-conjugation system may improve binding to hydrophobic enzyme pockets.

Substituent Effects on the Benzoate Ester

Positional Isomerism

  • Ethyl 3-(piperazin-1-yl)benzoate vs. Ethyl 4-(piperazin-1-yl)benzoate ():
    • Structural Difference : The position of the piperazine group (meta vs. para) on the benzoate ring.
    • Impact : Para-substitution enhances steric accessibility, improving receptor affinity in some cases. Meta-substitution may reduce metabolic stability due to steric hindrance .

Halogen and Methoxy Substituents

  • Ethyl 4-[(3-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate ():
    • Structural Feature : Incorporates a chlorophenylsulfanyl group.
    • Impact : Chlorine atoms increase lipophilicity and membrane permeability, critical for central nervous system-targeted drugs.
    • Biological Activity : Chlorinated analogs often show enhanced antimicrobial potency .

Hydrazine-Based Analogues

Hydrazinylidene Propanoates

  • Ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate (): Structural Feature: Shares the hydrazinylidene motif but lacks the piperidinone ring. Impact: The absence of the cyclic amide reduces hydrogen-bonding capacity but increases flexibility. Biological Activity: Demonstrates moderate antimicrobial activity, suggesting the hydrazine group alone is insufficient for broad-spectrum efficacy .

Chromenylidene Derivatives

  • Methyl 3-({(2Z)-3-[(5-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate (): Structural Feature: Replaces piperidinone with a chromenylidene-carbamoyl group. Impact: The chromene system enables intercalation with DNA, useful in anticancer applications. Biological Activity: Shows promise in targeting topoisomerase enzymes .

Data Tables: Structural and Functional Comparisons

Table 1. Core Heterocycle Comparison

Compound Name Core Structure Key Functional Groups Biological Activity Reference
Target Compound Piperidinone Hydrazinyl, benzoate ester Potential enzyme inhibition -
Ethyl 4-{4-[(5Z)-4-oxo-5-(phenylmethylidene)... Thiazolidinone Sulfanylidene, phenylmethyl Antimicrobial
Methyl pyrazole-thiazole derivative Pyrazole-thiazole Phenyl, thiazole Anticancer

Table 2. Substituent Effects

Compound Name Substituent Type Position Bioactivity Enhancement Reference
Ethyl 4-(piperazin-1-yl)benzoate Piperazine Para Improved receptor binding
Ethyl 4-[(3-chlorophenyl)sulfanyl]... Chlorophenylsulfanyl Meta Increased lipophilicity

Biological Activity

Ethyl 4-[(2Z)-2-(2-oxopiperidin-3-ylidene)hydrazinyl]benzoate is a synthetic organic compound classified as a hydrazone. Its unique molecular structure, featuring an ethyl ester group, a benzoate moiety, and a piperidine ring with an oxo substituent, suggests potential biological activities that warrant detailed exploration. This article reviews the current understanding of its biological activity, synthesis methods, and potential applications based on available research findings.

Molecular Characteristics

The molecular formula of this compound is C15H18N4O3C_{15}H_{18}N_4O_3, with a molecular weight of approximately 302.33 g/mol. The presence of the hydrazone functional group is significant for its biological properties, as compounds in this class often exhibit diverse pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structural features to this compound demonstrate various biological activities, including:

  • Antimicrobial Activity : Compounds containing hydrazone linkages have been shown to possess antimicrobial properties.
  • Anticancer Properties : Certain piperidine derivatives exhibit anticancer effects, suggesting potential therapeutic applications for this compound.
  • Antioxidant Effects : Similar structures have been associated with antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Synthesis Methods

The synthesis of this compound typically involves the condensation reaction between an appropriate aldehyde or ketone and hydrazine derivatives. The general steps include:

  • Formation of the Hydrazone : Reacting the hydrazine derivative with a carbonyl compound under acidic conditions to form the hydrazone linkage.
  • Esterification : The resulting hydrazone can then be esterified using ethyl alcohol and an acid catalyst to yield the final product.

Comparative Analysis of Similar Compounds

A comparative analysis highlights the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
Benzaldehyde HydrazoneSimple hydrazone linkageAntimicrobial
Piperidine HydrazoneFeatures piperidine ringAnticancer
Ethyl 4-HydroxybenzoateContains ester and phenolic groupsAntioxidant

The unique combination of functional groups in this compound enhances its potential biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of hydrazones and their derivatives:

  • Antimicrobial Studies : Research has shown that hydrazones derived from various aldehydes exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Cancer Cell Line Testing : In vitro studies on cancer cell lines have indicated that piperidine-containing hydrazones can induce apoptosis, making them candidates for further development as anticancer agents.
  • Antioxidant Activity Assessment : Various assays measuring free radical scavenging capacity have demonstrated that certain hydrazones possess notable antioxidant properties, contributing to their therapeutic potential.

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